molecular formula C14H14BF3KN B3218451 Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate CAS No. 1190095-02-3

Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate

Cat. No. B3218451
CAS RN: 1190095-02-3
M. Wt: 303.17 g/mol
InChI Key: MJSBKXFPEQQWNY-UHFFFAOYSA-N
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Description

Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate is a chemical compound offered by various suppliers for experimental and research use . It is also known by its CAS number 1190095-02-3 .


Molecular Structure Analysis

The molecular formula of Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate is C14H13BF4KN, and it has a molecular weight of 321.17 . Detailed structural information is not available from the search results.

Scientific Research Applications

Cross-Coupling Reactions

Potassium aryltrifluoroborates, including similar compounds, are utilized in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. One study highlights the use of potassium aryltrifluoroborates in cross-coupling with aryl and heteroaryl chlorides using a palladacycle as a precatalyst. This method affords the corresponding biphenyls under phosphine-free conditions, demonstrating the reagent's utility in creating biaryl structures, a common motif in pharmaceuticals and materials science (Alacid & Nájera, 2008).

Structural Studies

The structural characterization of potassium salts, including aryltrifluoroborates, provides insights into their layered architectures in the solid state. Such studies are crucial for understanding the material's properties and optimizing its use in synthesis and other applications. A set of new crystal structures of aryltrifluoroborate potassium salts was reported, showing how substituents affect the layered structure, which is vital for designing materials with specific properties (Kamiński et al., 2016).

Catalyst Development

Research into potassium organotrifluoroborates also extends into the development of catalysts for various organic reactions. One notable application is in the copper-catalyzed trifluoromethylation of aryl iodides, where potassium (trifluoromethyl)trimethoxyborate is introduced as a new source of CF3 nucleophiles. This reagent facilitates the conversion of aryl iodides into benzotrifluorides, showcasing the role of potassium trifluoroborate derivatives in introducing trifluoromethyl groups into aromatic compounds, a valuable transformation in medicinal chemistry and agrochemical research (Knauber et al., 2011).

Wittig Reactions

Furthermore, potassium organotrifluoroborates are used in Wittig reactions, a cornerstone method for forming carbon-carbon double bonds. A study demonstrated the preparation of potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chlorides, which, under certain conditions, convert to unsaturated organotrifluoroborates. This application underlines the versatility of potassium aryltrifluoroborates in organic synthesis, enabling the construction of various double-bond-containing structures (Molander, Ham, & Canturk, 2007).

Mechanism of Action

While the specific mechanism of action for Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate is not available, it’s worth noting that potassium trifluoroborates are a special class of organoboron reagents. They offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .

Safety and Hazards

While specific safety data for Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate is not available, a safety data sheet for a related compound, Potassium phenyltrifluoroborate, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate safety measures, including wearing protective clothing and avoiding breathing in dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

potassium;trifluoro-[3-[(4-methylanilino)methyl]phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BF3N.K/c1-11-5-7-14(8-6-11)19-10-12-3-2-4-13(9-12)15(16,17)18;/h2-9,19H,10H2,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSBKXFPEQQWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)CNC2=CC=C(C=C2)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BF3KN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 3-((4-methylphenylamino)methyl)phenyltrifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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